molecular formula C15H17NO4 B8427960 4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid

4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid

Cat. No.: B8427960
M. Wt: 275.30 g/mol
InChI Key: KLEOGMIQXXYFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is an organic compound belonging to the family of benzoic acid derivatives. This molecule is known for its unique structure and versatile applications in various fields of scientific research. It has displayed several biological properties, including anticancer, antiviral, and antifungal activities, making it a promising candidate for developments in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.

    Alkyne Formation: The protected amino group is then reacted with propargyl bromide to form the alkyne intermediate.

    Coupling Reaction: The alkyne intermediate is coupled with 4-iodobenzoic acid using a palladium-catalyzed Sonogashira coupling reaction to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s protective tert-butoxycarbonyl group prevents it from reacting with other molecules prematurely, allowing it to reach its desired destination. Once there, it can participate in various biochemical reactions, influencing protein synthesis, neurochemistry, and hormone production.

Comparison with Similar Compounds

Similar Compounds

    BOC-L-Tyrosine: A protected form of L-tyrosine, similar in structure and used in protein synthesis.

    BOC-L-Phenylalanine: Another protected amino acid with similar applications in organic synthesis and biochemistry.

Uniqueness

4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-10-4-5-11-6-8-12(9-7-11)13(17)18/h6-9H,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KLEOGMIQXXYFJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 4-(3-t-butoxycarbonylaminoprop-1-ynyl)benzoate (1.09 g, 38 mmol, reference example 81) is dissolved in MeOH (15 mL) and to this solution added NaOH (0.15 g, 38 mmol) dissolved in water (5 mL). This mixture is heated to reflux. After 5 hours, the solvent is removed in vacuo and CH2Cl2 and 1N HCl added to the residue. The organic layer is washed with 1N HCl, water and brine, then dried over magnesium sulfate. The solvent is removed in vacuo to give a white solid (0.60 g, 57% yield): 1H NMR (300 MHz, CD3OD) d 7.86 (d, 2H), 7.39 (d, 2H), 3.98 (s, 2H), 1.38 (s, 9H).
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5 mL
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57%

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